benzyl 1H-indazole-3-carboxylate
Description
Properties
CAS No. |
194490-32-9 |
|---|---|
Molecular Formula |
C15H12N2O2 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
benzyl 1H-indazole-3-carboxylate |
InChI |
InChI=1S/C15H12N2O2/c18-15(19-10-11-6-2-1-3-7-11)14-12-8-4-5-9-13(12)16-17-14/h1-9H,10H2,(H,16,17) |
InChI Key |
OEPSWJRQAIUXME-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)C2=NNC3=CC=CC=C32 |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=NNC3=CC=CC=C32 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogs
Physicochemical Properties
- Lipophilicity: Bulky ester groups (e.g., isobutyl, quinolinyl) increase lipophilicity, enhancing blood-brain barrier penetration in cannabinoid analogs .
- Stability : Benzyl esters are generally stable under physiological conditions but may require protective strategies during synthesis to prevent hydrolysis .
Q & A
Basic Synthesis Methods
Q: What are the foundational synthetic routes for preparing benzyl 1H-indazole-3-carboxylate and its derivatives? A: Common methods include benzoylation of 1H-indazole-3-carboxylic acid using benzyl halides or acid chlorides under basic conditions (e.g., Et₃N in anhydrous toluene) . Alternative routes involve Grignard reagent reactions with aldehydes or ketones, followed by reduction to form hydroxymethyl derivatives . Key steps include solvent selection (e.g., dichloromethane for benzoylation) and purification via column chromatography .
Advanced Synthesis Optimization
Q: How can researchers optimize reaction conditions to improve yields of this compound derivatives? A: Challenges like high dilution factors in reduction steps (e.g., converting carboxylic acid to hydroxymethyl derivatives) can be mitigated using flow chemistry or controlled reagent addition . Temperature gradients (e.g., cold anhydrous conditions for benzoylation) and catalyst screening (e.g., Pd for cross-coupling) enhance selectivity . Reaction monitoring via TLC or HPLC ensures intermediate stability .
Structural Characterization Techniques
Q: What methodologies are recommended for confirming the structure of this compound derivatives? A: X-ray crystallography (using SHELX programs for refinement) resolves bond angles and hydrogen-bonding networks . NMR (¹H/¹³C) identifies substituent positions and purity, with aromatic protons typically appearing at δ 7.15–8.70 ppm . Mass spectrometry confirms molecular weight, while IR spectroscopy detects functional groups like esters (C=O stretch at ~1700 cm⁻¹) .
Evaluating Biological Activity
Q: How are this compound derivatives screened for bioactivity in academic research? A: Derivatives are tested as enzyme inhibitors (e.g., human kinases) via in vitro assays (IC₅₀ determination) . Cell-based assays assess cytotoxicity and membrane permeability, with structural modifications (e.g., methoxy or fluorine substituents) linked to enhanced activity . Dose-response curves and molecular docking (e.g., AutoDock Vina) validate target interactions .
Addressing Data Contradictions in Synthesis
Q: How should researchers reconcile discrepancies in reported synthesis protocols? A: Discrepancies in benzoylation methods (e.g., acid chlorides vs. Grignard reagents) may arise from reagent availability or scalability needs. Systematic replication under controlled conditions (e.g., inert atmosphere, standardized solvents) isolates variables . Cross-referencing intermediates via spectroscopic data (e.g., comparing NMR shifts) validates consistency .
Advanced SAR Studies
Q: How do substituents on the benzyl group influence the bioactivity of indazole derivatives? A: Electron-withdrawing groups (e.g., -F, -CF₃) at the 4-position enhance metabolic stability and target affinity . Methoxy groups improve solubility but may reduce membrane penetration. SAR studies use combinatorial libraries (e.g., varying R₁–R₈ in formula II) and QSAR models to predict activity .
Crystallography and Conformational Analysis
Q: What crystallographic techniques are critical for analyzing indazole derivatives? A: SHELXL refines high-resolution data to map intermolecular interactions (e.g., π-π stacking in benzyl groups) . Twinned data require SHELXD for phasing, while SHELXE aids in macromolecular applications . Thermal ellipsoid plots (e.g., Mercury software) visualize steric effects .
Analytical Purity Assessment
Q: Which analytical methods ensure the purity of this compound? A: HPLC (C18 columns, UV detection at 301 nm) and GC-MS quantify impurities . Residual solvents (e.g., toluene) are monitored via headspace GC, while elemental analysis (C, H, N) confirms stoichiometry . Stability studies (e.g., -20°C storage in acetonitrile) prevent degradation .
Reaction Mechanism Elucidation
Q: How can researchers probe the mechanism of Grignard reactions in indazole synthesis? A: Isotopic labeling (e.g., D₂O quench for proton tracking) and in situ FTIR monitor intermediate carbonyl reduction . Computational studies (DFT calculations) model transition states, while trapping experiments identify magnesium intermediates (e.g., formula IV in ) .
Stability Under Experimental Conditions
Q: What factors affect the stability of this compound during storage and reactions? A: Light exposure and humidity accelerate ester hydrolysis, necessitating amber vials and desiccants . Acidic/basic conditions degrade the indazole core; pH 6–8 buffers are recommended . Long-term stability is confirmed via accelerated aging studies (40°C/75% RH for 6 months) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
